molecular formula C14H17ClN2O B2955113 1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine CAS No. 1164473-11-3

1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine

Cat. No.: B2955113
CAS No.: 1164473-11-3
M. Wt: 264.75
InChI Key: SCWGFVNUJVKSPF-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine is a useful research compound. Its molecular formula is C14H17ClN2O and its molecular weight is 264.75. The purity is usually 95%.
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Scientific Research Applications

Efficient Synthesis and Catalytic Applications

An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction highlighted the development of a new N-methylpiperazine-functionalized catalyst for synthesizing 3-substituted 2-aminothiophenes, emphasizing its low catalyst loading, high yields, and excellent recyclability (Ma et al., 2012).

Novel Catalysts for Organic Synthesis

Silica-Bonded N-Propylpiperazine Sodium n-Propionate as Recyclable Basic Catalyst discussed the use of silica-bonded N-propylpiperazine as a recyclable catalyst for synthesizing 3,4-dihydropyrano[c]chromenes and biscoumarins, highlighting its effectiveness and reusability (Niknam & Jamali, 2012).

Cytotoxicity of Acrylophenone Compounds

Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities presented the synthesis and evaluation of acrylophenone compounds with N-methylpiperazine, focusing on their cytotoxic effects against various human cell lines, indicating potential anticancer applications (Gul et al., 2016).

Corrosion Inhibition

Corrosion inhibition of mild steel discussed the synthesis of photo-cross-linkable polymers containing the 4-chlorophenyl moiety, examining their role as highly efficient corrosion inhibitors for mild steel in hydrochloric acid, contributing to advancements in corrosion protection technologies (Baskar et al., 2014).

Properties

IUPAC Name

(Z)-3-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-16-8-10-17(11-9-16)14(18)7-4-12-2-5-13(15)6-3-12/h2-7H,8-11H2,1H3/b7-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWGFVNUJVKSPF-DAXSKMNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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